5-fluorofuro[3,2-b]pyridine-2-carbaldehyde
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Overview
Description
5-fluorofuro[3,2-b]pyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol . This compound is characterized by the presence of a fluorine atom attached to a furo[3,2-b]pyridine ring system, with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorofuro[3,2-b]pyridine-2-carbaldehyde typically involves the following steps:
Formation of the furo[3,2-b]pyridine ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as (NFSI) or .
Formylation: The aldehyde group can be introduced using formylation reagents like or followed by quenching with .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like or .
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like or .
Major Products:
Oxidation: 5-fluorofuro[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-fluorofuro[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : 5-fluorofuro[3,2-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and fluorinated analogs.
Biology: : This compound is studied for its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Medicine: : In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its unique structure allows for the development of compounds with specific biological targets.
Industry: : The compound is used in the production of advanced materials, including polymers and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-fluorofuro[3,2-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound .
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Lacks the fluorine atom and furan ring, making it less reactive in certain contexts.
5-fluoropyridine-2-carbaldehyde: Similar structure but lacks the furan ring, affecting its chemical properties and reactivity.
Furo[3,2-b]pyridine-2-carbaldehyde: Lacks the fluorine atom, which can influence its biological activity and stability.
Uniqueness: 5-fluorofuro[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both the fluorine atom and the furo[3,2-b]pyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2624133-83-9 |
---|---|
Molecular Formula |
C8H4FNO2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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